

# An Inquiry into CDD-1431: Navigating the Landscape of a Potential Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CDD-1431  |           |
| Cat. No.:            | B15540728 | Get Quote |

Initial investigations into the therapeutic potential of a compound designated **CDD-1431** for cancer treatment have revealed a notable absence of publicly available data. Extensive searches have not yielded specific information regarding a compound with this identifier in the context of oncology research and development. This suggests that **CDD-1431** may be an internal designation for a very early-stage compound not yet disclosed in scientific literature or public databases, or that the identifier may be inaccurate.

Interestingly, the search for "CDD-1431" has led to information on a different investigational drug, ABX-1431. It is crucial to clarify that ABX-1431 and CDD-1431 are distinct identifiers, and the following information pertains solely to ABX-1431, which has been primarily studied in the context of neurological disorders, not cancer.

## ABX-1431: A Monoacylglycerol Lipase (MGLL) Inhibitor

ABX-1431 is characterized as an orally bioavailable, potent, and selective covalent inhibitor of monoacylglycerol lipase (MGLL).[1][2] MGLL is a key enzyme in the central nervous system responsible for the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). [2][3] By inhibiting MGLL, ABX-1431 prevents the degradation of 2-AG, leading to its increased levels in the brain.[1][2][3]

The elevation of 2-AG enhances the signaling of cannabinoid receptor 1 (CB1), which plays a crucial role in modulating neurotransmission.[1][3] This mechanism of action has been explored



for its potential therapeutic effects in various neurological and psychiatric conditions.

## **Preclinical and Clinical Development of ABX-1431**

Preclinical studies in rodent models demonstrated that ABX-1431 effectively inhibits MGLL activity in the brain, leading to increased 2-AG concentrations.[2] This activity was associated with suppressed pain behavior in a rat formalin pain model.[2]

ABX-1431, also known as AG06466, has progressed into clinical trials.[4][5] It has been reported to be well-tolerated and safe in Phase 1 clinical studies.[5] An exploratory Phase 1b study suggested its potential in treating symptoms of Tourette's syndrome in adults.[5] Further clinical investigations were planned for other neurological disorders such as neuromyelitis optica and multiple sclerosis.[5]

It is important to reiterate that the available information on ABX-1431 does not indicate any investigation into its therapeutic potential for cancer.

## Other "1431" Identifiers in Medical Research

The search also identified other instances of "1431" in different medical contexts, which are unrelated to a specific compound named **CDD-1431** for cancer therapy. For example, ARST1431 refers to a clinical trial investigating combination chemotherapy with or without temsirolimus for intermediate-risk rhabdomyosarcoma.[6] Additionally, a study on neoadjuvant chemotherapy for HER2-negative breast cancer references a publication from 2003 with "1431" in its page numbers.[7] These are coincidental and do not provide information on a compound designated **CDD-1431**.

## Conclusion

At present, there is no publicly available scientific information to construct a technical guide or whitepaper on the therapeutic potential of a compound specifically identified as **CDD-1431** in the field of cancer. The available data points to a potential misidentification with ABX-1431, a compound investigated for neurological disorders with a distinct mechanism of action. Further clarification on the identity of **CDD-1431** is necessary to provide the requested detailed analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ABX-1431 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An Inquiry into CDD-1431: Navigating the Landscape of a Potential Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540728#cdd-1431-therapeutic-potential-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com